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Clinical Program and Data for PCNSL

The ODD was granted based on the promising development program for tirabrutinib in PCNSL, a rare and
aggressive form of non-Hodgkin lymphoma confined to the central nervous system [1]. The key clinical trial

is the phase 2 PROSPECT study (NCT04947319) [2] [3] [4].

The PROSPECT study is designed in two parts:

e Part A: Evaluates tirabrutinib as a monotherapy in patients with relapsed or refractory (R/R)
PCNSL [3] [5]. This part has completed enroliment [5].

e Part B: Evaluates tirabrutinib in combination with high-dose methotrexate-based regimens in
patients with newly diagnosed PCNSL and continues to enroll patients [2] [5].

Recent data from the Part A monotherapy cohort was presented at the 2025 ASCO Annual Meeting,
demonstrating promising efficacy and a manageable safety profile [2]. The key efficacy results from 48

patients are summarized below.

Efficacy Parameter Result
Overall Response Rate (ORR) 67% [2]
Complete Response (CR) Rate 44% (2]
Median Duration of Response (DOR) 9.3 months [2]
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Efficacy Parameter Result
Median Time to Response (TTR) 1.0 months [2]
Median Progression-Free Survival (PFS) 6.0 months [2]

Mechanism of Action and Experimental Protocol

Tirabrutinib is a highly potent, selective, and irreversible second-generation Bruton's tyrosine kinase
(BTK) inhibitor [2] [6]. It functions by covalently binding to BTK in B-cells, thereby inhibiting aberrant B-
cell receptor (BCR) signaling. This signaling pathway is critical for the proliferation, survival, and
differentiation of B-cells, and it plays a key role in the progression of various B-cell malignancies, including
PCNSL [6] [1].

The following diagram illustrates the core mechanism of action of tirabrutinib in disrupting the BCR

signaling pathway:

BCR Tirabrutinib
Signals Through/Inhibits
BTK
Activates

Cell Survival &
Proliferation

Click to download full resolution via product page

In the pivotal PROSPECT Study Part A for R/R PCNSL, the experimental protocol was as follows [2] [3]:

¢ Drug & Dosage: Tirabrutinib monotherapy, administered orally at 480 mg once daily.
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e Patient Population: 48 patients in the U.S. with relapsed or refractory PCNSL who had received at
least one prior high-dose methotrexate-based therapy.

¢ Primary Endpoint: Overall Response Rate (ORR).

¢ Key Secondary Endpoints: Duration of Response (DOR), Time to Response (TTR), Progression-
Free Survival (PFS), and safety profile.

Global Status and Development Timeline

Tirabrutinib has already received regulatory approval for R/R PCNSL in several Asian markets,

underscoring its therapeutic potential:

e Japan: Approved in March 2020 (marketed as Velexbru) [2] [6].
e South Korea: Approved in November 2021 [2] [4].
e Taiwan: Approved in February 2022 [2] [4].

The developer, Ono Pharmaceutical, has announced that the data from the PROSPECT study will be
included in a regulatory submission to the FDA in the near future [2]. The estimated study completion

date for the overall PROSPECT program is currently in 2027 [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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PDF]. Available at: [https://www.smolecule.com/products/b545415#tirabrutinib-orphan-drug-

designation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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